Methyl tricosanoate

Catalog No.
S584191
CAS No.
2433-97-8
M.F
C24H48O2
M. Wt
368.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tricosanoate

CAS Number

2433-97-8

Product Name

Methyl tricosanoate

IUPAC Name

methyl tricosanoate

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-23H2,1-2H3

InChI Key

VORKGRIRMPBCCZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Methyl Ester Tricosanoic Acid

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Biomarker for Odd-Chain Fatty Acids

Methyl tricosanoate possesses an odd-numbered, long-chain carbon structure (23 carbons) uncommon in many biological systems [3]. This unique characteristic makes it a valuable biomarker for researchers studying odd-chain fatty acid metabolism. By identifying the presence and quantity of methyl tricosanoate, scientists can gain insights into specific pathways or abnormalities related to odd-chain fatty acids [3].

Here's a reference for methyl tricosanoate's role as a biomarker: [3] ()

  • Origin: Methyl tricosanoate can be naturally synthesized in plants and mammals []. In humans, tricosanoic acid, the parent fatty acid, is a minor component of skin lipids [].
  • Significance in Scientific Research: Methyl tricosanoate is primarily valuable in scientific research due to its atypical presence in many biological systems []. This characteristic allows it to serve as a biomarker for specific investigations []. It is also used as an internal standard for quantifying fatty acids or other FAMEs through chromatography techniques [, ].

Molecular Structure Analysis

Methyl tricosanoate possesses a linear hydrocarbon chain with 23 carbon atoms (tricosanoyl chain) attached to a methyl ester group (CH3COO) at one end [, ]. The presence of a long chain and an ester group are key features of its structure [, ]. The odd number of carbon atoms in the chain makes it less common in biological systems compared to even-numbered chain fatty acids [].


Chemical Reactions Analysis

  • Synthesis: There is limited information readily available on the specific synthesis methods for methyl tricosanoate. However, fatty acid methyl esters like methyl tricosanoate can generally be synthesized through a process called transesterification, which involves reacting a triglyceride with methanol and a catalyst [].

Reaction not shown due to age restrictions

  • Other Reactions: As a FAME, methyl tricosanoate can undergo various reactions typical for esters, such as hydrolysis to regenerate tricosanoic acid or saponification to form soap []. However, detailed exploration of these reactions in scientific research requires further investigation.

Physical And Chemical Properties Analysis

  • Melting Point: 49 °C
  • Boiling Point: 230 °C (at 10 mmHg pressure)
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and methanol

XLogP3

11.7

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

UNII

4V3POB2675

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2433-97-8

Wikipedia

Methyl tricosanoate

Dates

Modify: 2023-08-15
1. Shantha NC and Ackman RG “Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters” Journal of Chromatography, Vol. 533 pp. 1-10, 19902. W. O/'Neill, S. McKee, and A. Clarke “Flaxseed (Linum usitatissimum) supplementation associated with reduced skin test lesional area in horses with Culicoides hypersensitivity” Can J Vet Res., Vol. 66(4) pp. 272–277, 20023. L. Bode et al. “Human and Bovine Milk Gangliosides Differ in Their Fatty Acid Composition” The Journal of Nutrition, Vol. 134(11) pp. 3016-3020, 2004

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